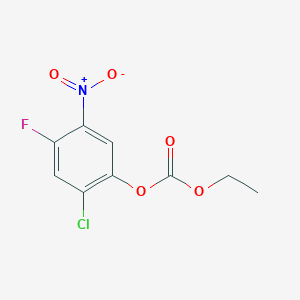
2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate
Descripción general
Descripción
2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate is a chemical compound with the linear formula C9H7ClFNO5 . It’s used by researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H7ClFNO5 . The molecular weight of the compound is 263.61 .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 351.6±42.0 °C . The compound has a density of 1.481 .Aplicaciones Científicas De Investigación
Synthesis Techniques : 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate was synthesized from 2-choro-4-fluorophenol, ethyl chloroformate, and fuming nitric acid. The study investigated the reaction mechanism and kinetics of acylation and nitration reactions, providing optimal conditions for these reactions and achieving high purity and yield of the product (Wang Da-hui, 2010).
Macromolecular Prodrugs : The molecule has been utilized in the activation of hydroxyl groups of polymers like poly(ethylene glycol) for synthesizing polymer-peptide-5-fluorouracil conjugates, demonstrating good stability in buffer solutions and serum (Nichifor, Coessens, & Schacht, 1995).
Peptide Synthesis : A related compound, 2-(Trimethylsilyl)ethyl-4-nitrophenyl carbonate, has been used for introducing a protective group into amino acids, which are intermediates in peptide synthesis. This shows the potential use of similar compounds in peptide chemistry (Wünsch, Moroder, & Keller, 1981).
Liquid Crystal Synthesis : Modifications of similar structures, such as lateral fluoro substituted compounds, have been used in synthesizing materials for high birefringence and stability in liquid crystal applications, indicating possible applications of this compound in materials science (Goulding et al., 1993).
Heterocyclic Synthesis : 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, has been used as a multireactive building block in heterocyclic synthesis, demonstrating the potential of similar compounds in synthesizing various nitrogenous heterocycles important in drug discovery (Křupková et al., 2013).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO5/c1-2-16-9(13)17-8-4-7(12(14)15)6(11)3-5(8)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMMWAHLBZGOBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395632 | |
| Record name | 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153471-75-1 | |
| Record name | 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-4-FLUORO-5-NITROPHENYL ETHYL CARBONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the synthesis pathway for 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate?
A1: The synthesis of this compound involves a two-step process starting with 2-chloro-4-fluorophenol. First, an acylation reaction with ethyl chloroformate produces 2-chloro-4-fluorophenyl ethyl carbonate []. This intermediate then undergoes nitration using fuming nitric acid to yield the final product, this compound [, ].
Q2: How was the structure of this compound confirmed in the research?
A2: The researchers employed a combination of spectroscopic techniques to confirm the structure of both 2-chloro-4-fluorophenyl ethyl carbonate and the final product, this compound. These techniques included ¹H-NMR, FT-IR, and elemental analysis []. This multi-faceted approach ensures a high level of confidence in the structural identification of the synthesized compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]-](/img/structure/B186803.png)
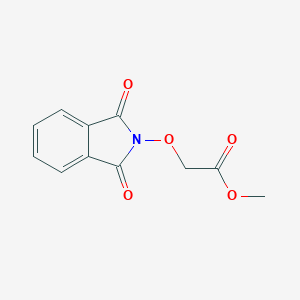
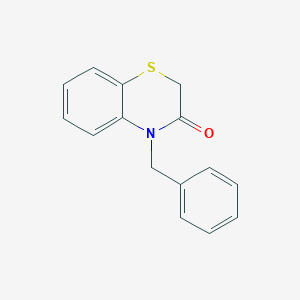

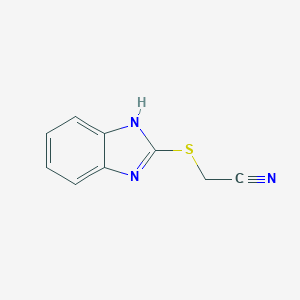
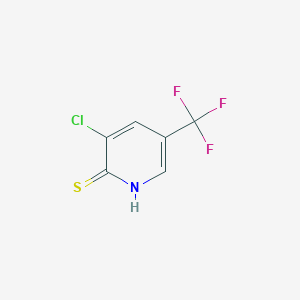


![Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186820.png)
![Ethyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186821.png)
![2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B186822.png)
![2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B186823.png)

![1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B186825.png)